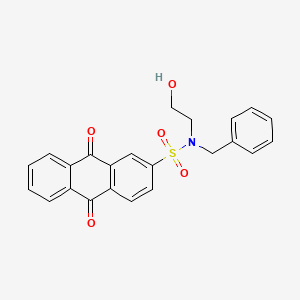![molecular formula C32H32N2O4 B11544485 O-benzyl-Nalpha-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)tyrosinamide](/img/structure/B11544485.png)
O-benzyl-Nalpha-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)tyrosinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL N-{2-[4-(BENZYLOXY)PHENYL]-1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes benzyl, benzyloxy, phenyl, and carbamoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-{2-[4-(BENZYLOXY)PHENYL]-1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of Benzyl Carbamate: This can be achieved by reacting benzyl alcohol with phosgene or a similar reagent to form benzyl chloroformate, which is then reacted with an amine to form benzyl carbamate.
Introduction of Benzyloxy and Phenyl Groups: This step may involve the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Final Assembly: The final step involves coupling the intermediate compounds under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
BENZYL N-{2-[4-(BENZYLOXY)PHENYL]-1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE can undergo various types of chemical reactions, including:
Oxidation: The benzylic positions are susceptible to oxidation, leading to the formation of corresponding benzoic acids.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic positions would yield benzoic acids, while reduction of the carbamoyl group would yield amines.
Scientific Research Applications
BENZYL N-{2-[4-(BENZYLOXY)PHENYL]-1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of BENZYL N-{2-[4-(BENZYLOXY)PHENYL]-1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
BENZYL N-{2-[4-(METHOXY)PHENYL]-1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE: Similar structure but with a methoxy group instead of a benzyloxy group.
BENZYL N-{2-[4-(HYDROXY)PHENYL]-1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of BENZYL N-{2-[4-(BENZYLOXY)PHENYL]-1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H32N2O4 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
benzyl N-[1-(2,5-dimethylanilino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C32H32N2O4/c1-23-13-14-24(2)29(19-23)33-31(35)30(34-32(36)38-22-27-11-7-4-8-12-27)20-25-15-17-28(18-16-25)37-21-26-9-5-3-6-10-26/h3-19,30H,20-22H2,1-2H3,(H,33,35)(H,34,36) |
InChI Key |
UYBWZVGYRXGXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-butoxybenzamide](/img/structure/B11544402.png)
![2-({4,6-Bis[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,5-triazin-2-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11544415.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544418.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11544433.png)
![ethyl 6-bromo-5-methoxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11544436.png)
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11544441.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11544448.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11544458.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B11544476.png)
![4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11544479.png)
![Hexyl 4-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B11544484.png)
![1-(4-Amino-furazan-3-yl)-5-diethylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid pyridin-4-ylmethylene-hydrazide](/img/structure/B11544486.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11544489.png)
